3-Allylbenzamide

Description

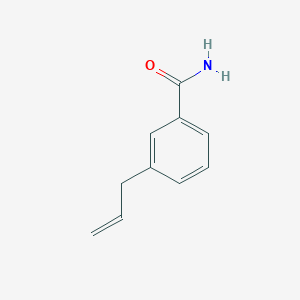

3-Allylbenzamide is an organic compound characterized by the presence of an allyl group attached to the benzamide structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

3-prop-2-enylbenzamide |

InChI |

InChI=1S/C10H11NO/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7H,1,4H2,(H2,11,12) |

InChI Key |

ZUAIPZGCSFKQAM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC(=CC=C1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Direct Amidation of 3-Allylbenzoic Acid or Its Derivatives

One classical approach to prepare this compound involves the direct amidation of 3-allylbenzoic acid or its activated derivatives (e.g., acyl chlorides or anhydrides) with ammonia or suitable amines.

General Procedure : The carboxylic acid derivative (e.g., 3-allylbenzoyl chloride) is reacted with ammonia or ammonium salts in the presence of a base such as triethylamine in an inert solvent like dichloromethane at low temperature (0 °C to room temperature). The reaction typically proceeds overnight, followed by work-up and purification via chromatography.

Example : According to Liu et al., amides including N-allylbenzamide can be synthesized by reacting benzoyl derivatives with allylamine under mild conditions, yielding 81% of N-allylbenzamide after purification.

| Parameter | Typical Conditions |

|---|---|

| Starting material | 3-Allylbenzoyl chloride or acid |

| Amine | Ammonia or allylamine |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction time | 12–24 hours |

| Yield | 75–90% |

Transamidation Reactions

Transamidation involves the exchange of the amide group from a precursor amide to form this compound. This method is useful when starting from N-acyl-glutarimides or other amide precursors.

Procedure : An amide substrate is treated with allylamine and triethylamine in dichloromethane under nitrogen atmosphere at room temperature. The reaction mixture is stirred for about 15 hours, then worked up and purified. This method yields this compound in good yield (around 81%).

Advantages : This approach allows for mild conditions and high selectivity, minimizing side reactions.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct amidation | 3-Allylbenzoic acid or acyl chloride + ammonia/allylamine | Triethylamine, DCM, RT, 12–24 h | 75–90 | Straightforward, scalable, high yield | Requires preparation of acyl chloride |

| Transamidation | N-acyl-glutarimides + allylamine | Triethylamine, DCM, RT, 15 h | ~81 | Mild conditions, selective | Requires amide precursors |

| Radical cyclization (derivative) | N-allylbenzamide + radical initiators | Visible light, metal-free or catalysts | Variable | Enables complex heterocycle synthesis | Not direct synthesis of this compound |

| Electrochemical functionalization | N-allylbenzamide + CF3SO2Na | Electrochemical cell, HFIP, RT | Moderate | Environmentally friendly, functionalization | Specialized equipment required |

Summary Table of Key Literature Sources

Final Remarks

The preparation of this compound is well-established through classical amidation and transamidation techniques, supported by comprehensive experimental data. Emerging radical and electrochemical methods highlight the compound's synthetic versatility rather than direct synthesis routes. Researchers aiming to synthesize this compound should prioritize direct amidation or transamidation for efficient and reliable production, while exploring radical functionalization for complex molecule construction.

Chemical Reactions Analysis

Types of Reactions: 3-Allylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dihydroisoquinolin-1(2H)-ones through a radical alkylarylation reaction.

Common Reagents and Conditions:

Oxidation: Common reagents include oxidizing agents like Selectfluor and trifluoroacetic acid (TFA) in acetonitrile.

Cyclization: Reagents such as CF3SO2Na and visible light are used under mild conditions.

Major Products:

Oxidation: 4-Alkyl-substituted dihydroisoquinolin-1(2H)-ones.

Cyclization: Trifluoromethylated dihydroisoquinolinones.

Scientific Research Applications

Synthesis and Reactivity

3-Allylbenzamide can be synthesized through various methods, including the reaction of benzoyl chloride with allylamine. This compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex heterocycles.

Key Reactions Involving this compound:

- Electrochemical Oxidative Cyclization : Recent studies have demonstrated the electrochemical oxidative cyclization of N-allylbenzamides to produce valuable products such as benzoxazines and oxazolines. This method is notable for its sustainability, utilizing inexpensive electrodes and avoiding harsh reagents, which aligns with green chemistry principles .

- Stereoselective Synthesis : Research indicates that this compound can undergo enantioselective oxidative cyclization using chiral catalysts. This process allows for the production of stereochemically enriched compounds, which are crucial in drug development .

Therapeutic Applications

The biological activity of this compound derivatives has been explored in various studies, revealing potential therapeutic benefits.

Anticancer Activity

Research has shown that certain derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this structure have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation for potential drug development .

Antimicrobial Properties

Studies have indicated that this compound and its derivatives possess antimicrobial activity. These compounds have been evaluated for their effectiveness against a range of bacterial strains, suggesting their potential use as antimicrobial agents in clinical settings .

Case Study 1: Synthesis of Indole Aminals

A notable application of this compound is its use in synthesizing indole aminals. This reaction showcases the versatility of this compound as a building block in constructing more complex molecular architectures. The synthesis involves the reaction between this compound and indole under specific conditions to yield indole aminals with varied biological activities .

Case Study 2: Polyphenol Interactions

Another area of research involves the interaction of polyphenols with compounds like this compound. These interactions are studied for their implications in drug delivery systems and enhancing the bioavailability of therapeutic agents. The formation of metal-polyphenol networks has shown promise in stabilizing and modifying compounds for biomedical applications .

Mechanism of Action

The mechanism of action of 3-Allylbenzamide involves the activation of the allyl group, which facilitates various cyclization and functionalization reactions. For instance, in the presence of hypervalent iodine catalysts, the compound undergoes oxidative cyclization to form 2-oxazolines. The rate-limiting step in this process is the cyclization of the substrate, which is influenced by the structure of the iodoarene precatalyst .

Comparison with Similar Compounds

N-Allylpyrimidin-2-amine: Undergoes similar difunctionalization reactions with organoboronic acids and halides.

N-Methacryloylbenzamides: Suitable substrates for alkylarylation reactions, providing alkyl-substituted isoquinoline derivatives.

Uniqueness: 3-Allylbenzamide stands out due to its ability to undergo a wide range of reactions under mild conditions, making it a versatile compound in organic synthesis. Its derivatives also exhibit significant biological activities, adding to its value in medicinal chemistry .

Biological Activity

3-Allylbenzamide, an organic compound with the chemical formula , features a benzene ring substituted with an amide group and an allyl group. This structure contributes to its diverse biological activities, which have been the subject of various studies. Here, we explore its biological activity, synthesis methods, and potential applications based on recent research findings.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Direct Amidation : Reacting benzoyl chloride with allylamine under controlled conditions.

- Allylation of Benzamide : Utilizing allyl bromide in the presence of a base to facilitate substitution reactions.

These methods highlight the compound's versatility in organic synthesis and its potential for further functionalization.

Research Findings

Recent studies have focused on the reactivity and mechanisms involving this compound:

- Electrochemical Studies : A study demonstrated the electrochemical oxidative cyclization of N-allylbenzamides, including this compound, which showed promising yields in synthesizing complex molecules such as benzoxazines .

| Reaction Type | Yield | Conditions |

|---|---|---|

| Electrochemical oxidative cyclization | 72% | HFIP at 60 °C |

- Cyclization Mechanisms : Computational studies have explored the mechanisms of cyclization involving this compound derivatives. These studies suggest that the presence of electron-donating or withdrawing groups can significantly influence reaction rates and product yields .

Case Studies

- Antimicrobial Efficacy : A study highlighted the antimicrobial activity of compounds related to this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, with higher concentrations yielding greater inhibition zones.

- Neuroprotective Potential : Another case study investigated the neuroprotective effects of N-allylbenzamides in models of oxidative stress. Results showed that these compounds could reduce neuronal cell death induced by oxidative agents, suggesting their potential as therapeutic agents for neurodegenerative disorders.

Q & A

Q. What are the recommended synthetic routes for 3-Allylbenzamide, and how can reaction conditions be optimized?

Methodological Answer : this compound can be synthesized via nucleophilic acyl substitution. A typical protocol involves reacting 3-allylphenylamine with benzoyl chloride in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Temperature control (0–25°C) is critical to minimize side reactions. For optimization, use continuous flow reactors to enhance yield and scalability . Purity (>95%) should be verified via HPLC or GC-MS .

Q. How should this compound be handled and stored to ensure stability and safety?

Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation .

- Handling : Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Avoid dust formation and inhalation; refer to SDS for hazard codes (e.g., H315 for skin irritation) .

- Disposal : Follow institutional guidelines for halogenated waste.

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer :

- Structural Confirmation : Use -NMR (δ 7.8–8.2 ppm for aromatic protons) and -NMR .

- Purity Analysis : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

- Mass Spectrometry : ESI-MS (expected [M+H] at m/z 177.20) . Cross-validate with PubChem or NIST databases .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer :

- Step 1 : Compare experimental NMR shifts with computational predictions (e.g., using ACD/Labs or Gaussian).

- Step 2 : Re-examine reaction conditions for potential impurities (e.g., unreacted starting materials) via TLC .

- Step 3 : Consult crystallographic data (e.g., monoclinic P2/c symmetry, lattice parameters a = 25.0232 Å) for solid-state conformation .

- Step 4 : Reproduce results using alternative solvents (e.g., THF instead of DCM) to rule out solvent artifacts .

Q. What strategies are effective for optimizing this compound’s bioactivity in medicinal chemistry studies?

Methodological Answer :

- Derivatization : Introduce sulfonamide or nitro groups at the para-position to enhance binding affinity .

- Structure-Activity Relationship (SAR) : Test analogues (e.g., 3-allyl-6-fluorobenzo[d]thiazol derivatives) for antimicrobial or anticancer activity .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases) .

Q. How should researchers address variability in biological assay results involving this compound?

Methodological Answer :

- Control Experiments : Include positive controls (e.g., known enzyme inhibitors) and solvent controls (e.g., DMSO) .

- Dose-Response Curves : Test multiple concentrations (e.g., 1 nM–100 µM) in triplicate to establish EC values .

- Data Normalization : Use Z-score analysis to account for plate-to-plate variability in high-throughput screens .

Q. What are best practices for designing reproducible synthetic protocols for novel this compound derivatives?

Methodological Answer :

- Reaction Monitoring : Employ in-situ FTIR to track carbonyl group consumption .

- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., N-acylurea formation) .

- Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by detailing solvent grades, catalyst loadings, and stirring rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.